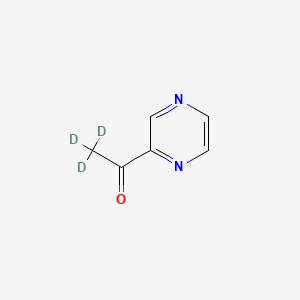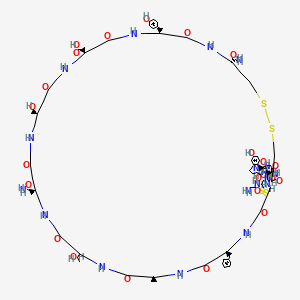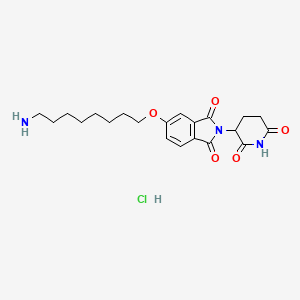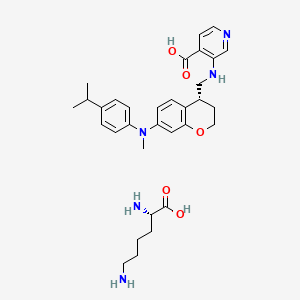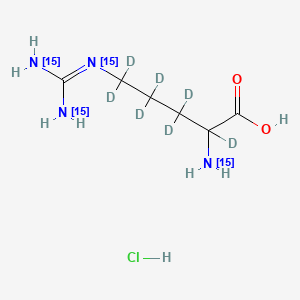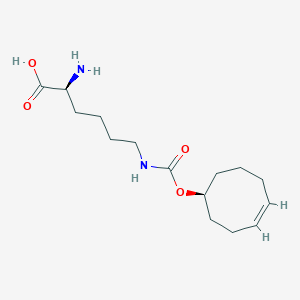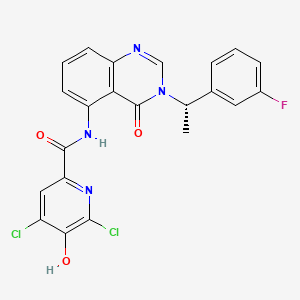
Hsd17B13-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-24 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other liver-related conditions. The inhibition of HSD17B13 has shown potential in reducing the progression of liver diseases, making this compound a promising candidate for therapeutic applications .
Preparation Methods
The preparation of Hsd17B13-IN-24 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with distilled water . Industrial production methods may involve large-scale synthesis using similar reagents and conditions, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Hsd17B13-IN-24 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with NAD+ leads to the conversion of ketones to secondary alcohols .
Scientific Research Applications
Hsd17B13-IN-24 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps in understanding the regulation of lipid droplets and their impact on liver diseases. In medicine, this compound is being explored as a potential therapeutic agent for treating NAFLD, non-alcoholic steatohepatitis (NASH), and other chronic liver conditions. Additionally, it has industrial applications in the development of new drugs targeting liver diseases .
Mechanism of Action
The mechanism of action of Hsd17B13-IN-24 involves the inhibition of the enzyme HSD17B13. This enzyme is responsible for the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation and growth of lipid droplets, thereby mitigating the progression of liver diseases. The molecular targets include the active site of HSD17B13, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Hsd17B13-IN-24 can be compared with other similar compounds, such as BI-3231, which is also an inhibitor of HSD17B13. Both compounds target the same enzyme but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding affinity and the pathways it affects, making it a valuable tool for research and therapeutic applications .
Similar Compounds
Properties
Molecular Formula |
C22H15Cl2FN4O3 |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
4,6-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2FN4O3/c1-11(12-4-2-5-13(25)8-12)29-10-26-15-6-3-7-16(18(15)22(29)32)28-21(31)17-9-14(23)19(30)20(24)27-17/h2-11,30H,1H3,(H,28,31)/t11-/m0/s1 |
InChI Key |
MVKABGMNVFRRMU-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


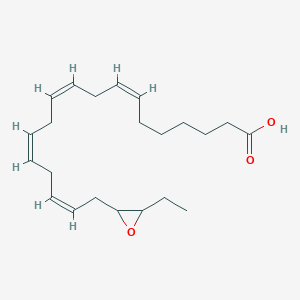
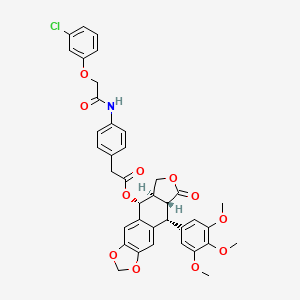
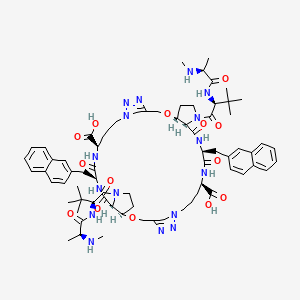

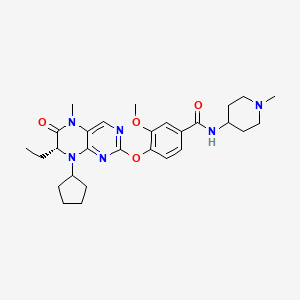
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)


